cis-Dichlorobis(diethylsulfide)platinum(II)
Description
cis-Dichlorobis(diethylsulfide)platinum(II) (C₈H₂₀Cl₂PtS₂) is a platinum(II) coordination complex featuring two chloride ligands and two diethyl sulfide (Et₂S) ligands in a cis-configuration. Its structure contrasts with classical platinum anticancer agents like cisplatin (cis-diamminedichloroplatinum(II)) but shares the cis-geometry critical for DNA-binding activity. The diethyl sulfide ligands may influence its solubility, stability, and reactivity compared to other platinum(II) complexes.
Properties
IUPAC Name |
ethylsulfanylethane;platinum(2+);dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H10S.2ClH.Pt/c2*1-3-5-4-2;;;/h2*3-4H2,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIVLRIRJUWCIS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC.CCSCC.[Cl-].[Cl-].[Pt+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2PtS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15442-57-6, 15337-84-5 | |
| Details | Compound: (SP-4-1)-Dichlorobis[1,1′-thiobis[ethane]]platinum | |
| Record name | (SP-4-2)-Dichlorobis[1,1′-thiobis[ethane]]platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15442-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: (SP-4-1)-Dichlorobis[1,1′-thiobis[ethane]]platinum | |
| Record name | (SP-4-1)-Dichlorobis[1,1′-thiobis[ethane]]platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15337-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50933470 | |
| Record name | Platinum(2+) chloride--(ethylsulfanyl)ethane (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14873-92-8, 15442-57-6 | |
| Record name | Dichlorobis[1,1′-thiobis[ethane]]platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14873-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorobis(1,1'-thiobis(ethane))platinum (SP-4-2)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015442576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) chloride--(ethylsulfanyl)ethane (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic route involves the reaction of platinum(II) chloride (PtCl₂) with diethyl sulfide ((C₂H₅)₂S) in a polar aprotic solvent. The general reaction is:
Key Steps :
-
Solvent Selection : Acetone, ethanol, or benzene are commonly used due to their ability to dissolve both PtCl₂ and diethyl sulfide while stabilizing the product .
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Stoichiometry : A 1:2 molar ratio of PtCl₂ to diethyl sulfide ensures complete ligand substitution.
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Temperature : Reactions proceed at room temperature (20–25°C) or under mild heating (40–50°C) for 4–6 hours .
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Isolation : The product precipitates as a yellow-green powder, collected via filtration and washed with cold solvent .
Table 1: Optimization Parameters for Laboratory-Scale Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Acetone | Maximizes solubility of PtCl₂ |
| Reaction Time | 4–6 hours | >90% conversion |
| Temperature | 40–50°C | Balances kinetics and stability |
| PtCl₂:Purity | ≥99% | Reduces byproduct formation |
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability while maintaining product quality:
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Continuous Flow Reactors : Enable rapid mixing of PtCl₂ and diethyl sulfide in acetone, reducing reaction time to 1–2 hours .
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Inert Atmosphere : Nitrogen or argon is used to prevent oxidation of platinum or ligand degradation .
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Purification : Recrystallization from ethanol yields >99% pure product, as confirmed by X-ray diffraction .
Table 2: Comparison of Lab vs. Industrial Methods
| Aspect | Laboratory Method | Industrial Method |
|---|---|---|
| Scale | 1–100 g | 1–100 kg |
| Solvent Recovery | Manual distillation | Automated systems |
| Yield | 85–90% | 92–95% |
| Purity | 97–99% | ≥99% |
Mechanistic Insights
The reaction proceeds via a two-step ligand substitution mechanism:
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Dissociation of PtCl₂ : In polar solvents, PtCl₂ partially dissociates to form a solvated Pt²⁺ species.
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Ligand Coordination : Diethyl sulfide ligands replace chloride ions in a stepwise manner, favored by the stronger σ-donor ability of sulfur compared to chloride .
Spectroscopic studies (IR, NMR) confirm the cis geometry, with symmetric Pt–S and Pt–Cl stretching vibrations observed at 510 cm⁻¹ and 320 cm⁻¹, respectively .
Challenges and Troubleshooting
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Byproduct Formation : Excess diethyl sulfide or elevated temperatures (>60°C) promote trans isomerization. Cooling the reaction mixture to 0°C suppresses this .
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Platinum Black Formation : Trace moisture leads to reduction of Pt(II) to metallic platinum. Anhydrous solvents and inert atmospheres mitigate this .
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Ligand Degradation : Diethyl sulfide oxidizes to sulfoxide under aerobic conditions, necessitating strict oxygen exclusion .
Alternative Synthetic Approaches
While the PtCl₂/diethyl sulfide route dominates, niche methods include:
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Transmetalation : Reaction of Pt(NO₃)₂ with bis(diethylsulfide)mercury(II) chloride, though yields are lower (70–75%) .
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Electrochemical Synthesis : Platinum anode dissolution in a diethyl sulfide/chloride electrolyte solution, achieving 80% yield under controlled potentials .
Quality Control and Characterization
Table 3: Analytical Standards for Purity Assessment
| Method | Target Specification | Acceptable Range |
|---|---|---|
| Elemental Analysis | Pt: 43.7%, Cl: 15.8% | ±0.5% deviation |
| Melting Point | 105°C | 103–107°C |
| Solubility | Soluble in acetone | No residual particulates |
X-ray crystallography confirms the square planar geometry, with Pt–S bond lengths of 2.28 Å and Pt–Cl bonds of 2.31 Å .
Recent Advances (2020–2025)
Chemical Reactions Analysis
Types of Reactions
cis-Dichlorobis(diethylsulfide)platinum(II) can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation to platinum(IV) or reduction to platinum(0).
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or chlorine gas can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are commonly employed.
Major Products
Substitution Reactions: Products include new platinum complexes with different ligands.
Oxidation Reactions: Products include platinum(IV) complexes.
Reduction Reactions: Products include platinum(0) complexes or nanoparticles.
Scientific Research Applications
Overview
cis-Dichlorobis(diethylsulfide)platinum(II) (commonly abbreviated as cis-[PtCl₂(SC₂H₅)₂]) is a platinum-based coordination compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science. Its unique chemical structure allows it to interact with biological systems and materials in ways that are beneficial for research and application.
Anticancer Activity
The primary application of cis-Dichlorobis(diethylsulfide)platinum(II) lies in its potential as an anticancer agent. The compound exhibits cytotoxic effects similar to other platinum-based drugs like cisplatin, making it a candidate for further investigation in cancer therapy.
- Mechanism of Action : The compound forms DNA adducts, leading to the inhibition of DNA replication and transcription, which ultimately triggers apoptosis in cancer cells. Studies have shown that the presence of diethyl sulfide ligands can modify the reactivity and selectivity of the platinum center, potentially enhancing its therapeutic efficacy against certain cancer types .
Biochemical Studies
cis-Dichlorobis(diethylsulfide)platinum(II) is utilized in biochemical studies to explore metal-ligand interactions and their effects on biological molecules. The compound's ability to form stable complexes with biomolecules provides insights into the role of metal ions in biological systems.
- Spectroscopic Techniques : Researchers have employed vibrational spectroscopy (Raman and infrared) to study the bonding characteristics and structural properties of this compound. These studies help elucidate how variations in ligand types affect the electronic properties of platinum complexes .
Catalysis
In organometallic chemistry, cis-Dichlorobis(diethylsulfide)platinum(II) serves as a catalyst for various organic reactions, including cross-coupling reactions and hydrogenation processes. Its catalytic properties are attributed to the platinum center's ability to facilitate electron transfer.
- Applications in Synthesis : The compound has been explored for its utility in synthesizing complex organic molecules, particularly those involving sulfur-containing compounds, due to the presence of diethyl sulfide ligands which can stabilize reaction intermediates .
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of cis-Dichlorobis(diethylsulfide)platinum(II) demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that the compound could induce apoptosis more effectively than traditional platinum drugs under specific conditions.
| Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| A549 (Lung) | 15 | Higher |
| MCF-7 (Breast) | 10 | Comparable |
| HeLa (Cervical) | 12 | Lower |
Case Study 2: Spectroscopic Analysis
Research utilizing Raman spectroscopy revealed distinctive spectral shifts when comparing cis-Dichlorobis(diethylsulfide)platinum(II) with its trans isomer. This study highlighted how ligand orientation affects vibrational modes, providing critical insights into the design of new platinum complexes with tailored properties for biomedical applications .
Mechanism of Action
The mechanism of action of ethylsulfanylethane; platinum(2+); dichloride in catalysis involves the coordination of the platinum center with substrates, facilitating various chemical transformations. In potential medicinal applications, the compound may interact with cellular components such as DNA, leading to the inhibition of cell division and induction of apoptosis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The choice of ligands in platinum(II) complexes significantly impacts their geometry, stability, and reactivity. Below is a comparative analysis of key analogs:
Key Observations :
- Ligand Effects : Bulky or lipophilic ligands (e.g., Et₂S, cyclopentylamine) reduce aqueous solubility but may enhance membrane permeability. Cisplatin’s small NH₃ ligands favor water solubility and DNA cross-linking .
- Thermal Stability : Pyridine-containing complexes (e.g., cis-dichlorobis(pyridine)Pt(II)) exhibit higher melting points (>280°C), suggesting stronger crystal lattice interactions .
- Solvent Interactions : DMSO acts as both a solvent and ligand in complexes like cis-dichlorobis(DMSO)Pt(II) , but its use can complicate kinetic studies due to ligand displacement .
Solvolysis and Reactivity
- Cisplatin undergoes rapid aquation in aqueous media, forming reactive [Pt(NH₃)₂(H₂O)₂]²⁺ species critical for DNA binding. In contrast, cis-dichlorobis(DMSO)Pt(II) shows extensive solvolysis in DMSO, complicating bioassays .
Biological Activity
cis-Dichlorobis(diethylsulfide)platinum(II) , a platinum-based compound with the formula , is recognized for its significant biological activity, particularly in the field of cancer research. This compound is part of a broader category of platinum complexes that have been extensively studied for their potential therapeutic applications. This article reviews the biological activity of cis-Dichlorobis(diethylsulfide)platinum(II), focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
- Molecular Formula:
- Molecular Weight: 446.37 g/mol
- CAS Number: 15442-57-6
- Physical Form: Crystalline
- Solubility: Soluble in acetone, alcohol, and benzene .
The biological activity of cis-Dichlorobis(diethylsulfide)platinum(II) primarily involves its interaction with cellular macromolecules. The mechanism can be summarized as follows:
- DNA Binding: The compound forms reactive species that can bind to DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription.
- Induction of Apoptosis: By damaging DNA, the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: The interference with DNA function can result in cell cycle arrest, particularly at the G2/M checkpoint.
Antitumor Activity
Numerous studies have demonstrated the antitumor efficacy of cis-Dichlorobis(diethylsulfide)platinum(II). A summary of key findings is presented in the following table:
Case Studies
- Case Study on A549 Cells:
- HeLa Cell Apoptosis Induction:
- MCF-7 Cell Cycle Analysis:
Discussion
The biological activity of cis-Dichlorobis(diethylsulfide)platinum(II) underscores its potential as an anticancer agent. Its ability to induce apoptosis and cause cell cycle arrest positions it as a candidate for further development in cancer therapies. However, additional studies are necessary to fully elucidate its mechanisms and optimize its therapeutic use.
Future Directions
- Combination Therapies: Investigating the effects of combining cis-Dichlorobis(diethylsulfide)platinum(II) with other chemotherapeutic agents may enhance its efficacy.
- In Vivo Studies: Further research is needed to evaluate its effectiveness in animal models before clinical trials can be considered.
- Mechanistic Studies: Detailed mechanistic studies will help clarify how this compound interacts with various cellular pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
